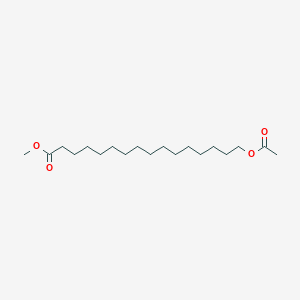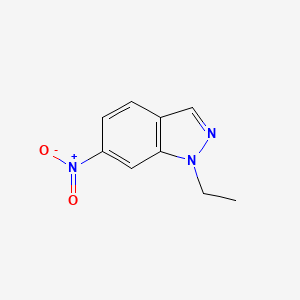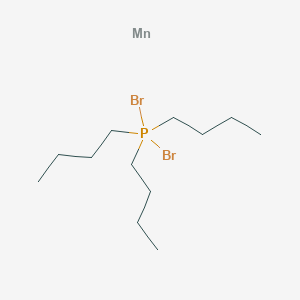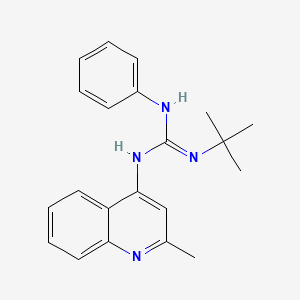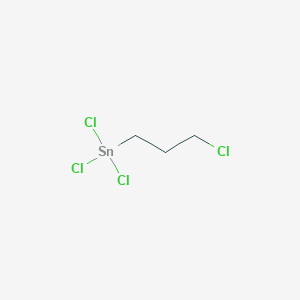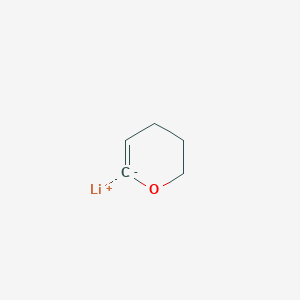
Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (3,4-dihydro-2H-pyran-6-yl)- is a chemical compound that features a lithium atom bonded to a 3,4-dihydro-2H-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran typically involves the cyclization of 5-hydroxy-1-pentene in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyran ring .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydro-2H-pyran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2H-pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring into tetrahydropyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2H-pyran-2-one derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
3,4-Dihydro-2H-pyran is widely used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .
Biology
In biological research, derivatives of 3,4-dihydro-2H-pyran are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to develop new drugs based on the pyran scaffold .
Industry
In the polymer industry, 3,4-dihydro-2H-pyran is used as a monomer for the synthesis of various polymers. It is also employed in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-pyran and its derivatives involves their interaction with specific molecular targets. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, blocking their activity. The pyran ring structure allows for versatile interactions with different biological molecules, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydro-2H-pyran: Another dihydropyran isomer with different reactivity and applications.
Tetrahydropyran: A fully saturated pyran ring with distinct chemical properties.
2H-Pyran-2,6(3H)-dione: A pyran derivative with a different functional group arrangement
Uniqueness
The combination of the pyran ring and lithium opens up new avenues for research and development in various scientific fields .
Propiedades
Número CAS |
72081-15-3 |
|---|---|
Fórmula molecular |
C5H7LiO |
Peso molecular |
90.1 g/mol |
Nombre IUPAC |
lithium;2,3,4,6-tetrahydropyran-6-ide |
InChI |
InChI=1S/C5H7O.Li/c1-2-4-6-5-3-1;/h2H,1,3,5H2;/q-1;+1 |
Clave InChI |
COFDSCXSDIYSGS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CC=[C-]OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


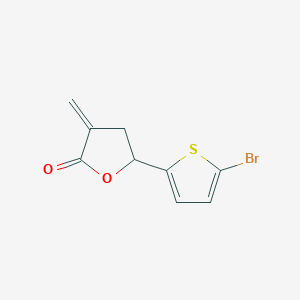

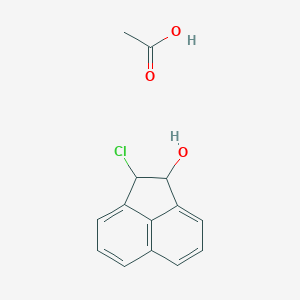
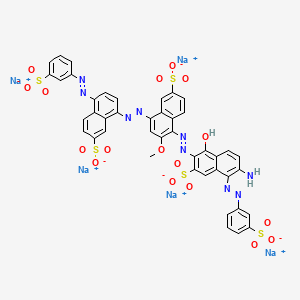
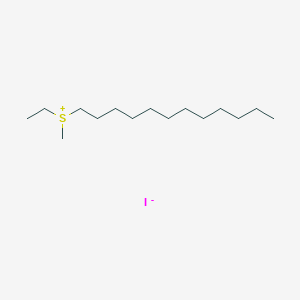
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
